N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The presence of these heterocyclic rings suggests that this compound might have interesting biological activities, as many drugs and biologically active molecules contain similar structures .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring fused with a thiazole ring, with various substituents including a carboxamide group and methyl groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could facilitate interactions with other aromatic molecules .Scientific Research Applications
Structural Modifications and Supramolecular Aggregation
Structural modifications in thiazolopyrimidines, including compounds with a similar core structure to N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been studied for their effects on supramolecular aggregation. These modifications lead to significant differences in intermolecular interaction patterns and are controlled by various weak interactions such as C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π interactions. Such studies provide insights into the conformational features of these compounds, which are critical for understanding their potential applications in scientific research (Nagarajaiah & Begum, 2014).
Synthesis and Potential Biological Activities
The synthesis of novel compounds derived from structures similar to N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been explored for their potential as anti-inflammatory and analgesic agents. Such studies involve the creation of new heterocyclic compounds and their evaluation for biological activities, highlighting the potential therapeutic applications of these chemical structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Research into derivatives of thiazolopyrimidines, including those structurally related to N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has shown promising antimicrobial activities. These studies involve the synthesis of novel compounds and their subsequent evaluation against various microbial strains, contributing to the development of new antimicrobial agents (Gein et al., 2015).
Ultrasound-Assisted Synthesis and Biological Activities
Ultrasound-assisted synthesis techniques have been applied to the creation of antipyrinyl-pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core with N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. These compounds have been evaluated for their anti-inflammatory and anti-cancer activities, demonstrating the utility of ultrasound in facilitating chemical reactions and the potential therapeutic applications of these compounds (Kaping et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . The compound exhibits potent cytotoxic activity against these cell lines .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . It is suggested that the compound may bind to the target sites of cancer cells, leading to changes in their genetic pathways . .
Biochemical Pathways
The compound’s interaction with its targets could lead to the disruption of these pathways, resulting in the death of cancer cells .
Result of Action
The compound exhibits potent cytotoxic activity against various cancer cell lines . Specifically, it has shown significant activity against the MCF-7, A549, and HeLa cell lines . The compound’s action results in the death of these cancer cells, demonstrating its potential as an anticancer agent .
Safety and Hazards
Future Directions
The study of compounds like “N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could lead to the discovery of new drugs or biological probes. Future research could involve the synthesis of this and related compounds, the investigation of their biological activities, and the optimization of their properties for specific applications .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLKACRBKRKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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